molecular formula C17H15N3O B2769790 (2E)-N-benzyl-2-cyano-3-(phenylamino)prop-2-enamide CAS No. 165263-65-0

(2E)-N-benzyl-2-cyano-3-(phenylamino)prop-2-enamide

Cat. No. B2769790
CAS RN: 165263-65-0
M. Wt: 277.327
InChI Key: XRRNLGPIHCXFGQ-FYWRMAATSA-N
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Description

Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . Unfortunately, the specific molecular structure of “(2E)-N-benzyl-2-cyano-3-(phenylamino)prop-2-enamide” was not found in the search results.

Scientific Research Applications

Benzamide Derivatives as Radiopharmaceuticals

Benzamide derivatives have been explored for their applications in radiopharmaceutical therapy, particularly for treating metastatic malignant melanoma. For example, a study on the melanin-binding benzamide 131I-BA52 demonstrated its potential for systemic treatment of malignant melanoma. This study highlighted the specific uptake and long-term retention of 131I-BA52 in tumor tissue, indicating the considerable potential of systemic radionuclide therapy using this benzamide derivative for melanoma treatment (Mier et al., 2014).

Histone Deacetylase Inhibitors for Cancer Treatment

Another area of application for benzamide derivatives is in the development of histone deacetylase (HDAC) inhibitors, which have shown promise in cancer therapy. MS-275, a benzamide derivative, has been studied for its potent HDAC inhibitory activity and antitumor effects in preclinical models. A phase 1 trial of MS-275 in adults with advanced acute leukemias demonstrated its ability to inhibit HDAC effectively in vivo, suggesting further testing in patients with less-advanced disease might be warranted (Gojo et al., 2007).

Metabolism Studies and Environmental Impact

Research on the metabolism of halothane, a compound related to benzamides, in humans has identified several major metabolites, indicating the presence of reactive intermediates that may have implications for understanding the potential hepatotoxicity of halothane and related compounds (Cohen et al., 1975).

Mechanism of Action

Unfortunately, the mechanism of action for “(2E)-N-benzyl-2-cyano-3-(phenylamino)prop-2-enamide” was not found in the search results .

Safety and Hazards

Unfortunately, the safety and hazards associated with “(2E)-N-benzyl-2-cyano-3-(phenylamino)prop-2-enamide” were not found in the search results .

properties

IUPAC Name

(E)-3-anilino-N-benzyl-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c18-11-15(13-19-16-9-5-2-6-10-16)17(21)20-12-14-7-3-1-4-8-14/h1-10,13,19H,12H2,(H,20,21)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRNLGPIHCXFGQ-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CNC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/NC2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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